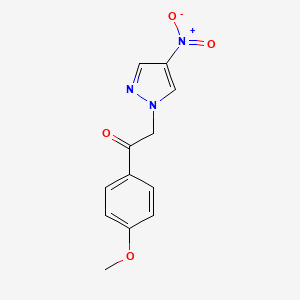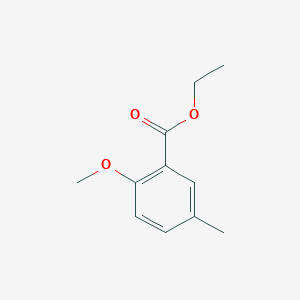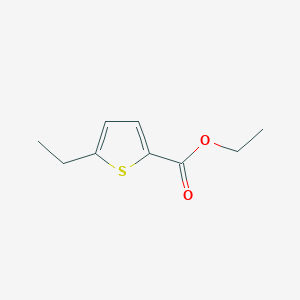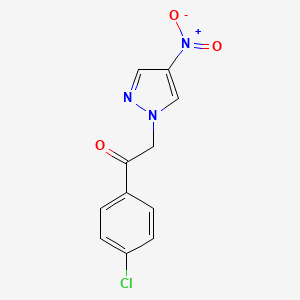
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one, or CPNP, is a synthetic organic compound belonging to the class of nitrophenylpyrazoles. It is an important research compound due to its wide range of biological activities, and is used in a variety of scientific and medical applications.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one involves the reaction of 4-chloroacetophenone with 4-nitro-1H-pyrazole in the presence of a base to form the desired product.
Starting Materials
4-chloroacetophenone, 4-nitro-1H-pyrazole, Base (e.g. sodium hydroxide)
Reaction
Step 1: Dissolve 4-chloroacetophenone and 4-nitro-1H-pyrazole in a suitable solvent (e.g. ethanol)., Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours., Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.
Applications De Recherche Scientifique
CPNP has a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. It has been used in a variety of scientific and medical applications, including cancer research, drug discovery, and the development of anti-inflammatory drugs. In addition, CPNP has been used in the study of enzyme inhibitors, and as a tool for studying the effects of oxidative stress on cells.
Mécanisme D'action
CPNP is thought to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is involved in the production of prostaglandins, which are important mediators of inflammation. By inhibiting COX-2, CPNP can reduce inflammation and pain. In addition, CPNP has been found to have anti-tumor activity, which is thought to be mediated by its ability to inhibit the activity of certain enzymes involved in cell proliferation and survival.
Effets Biochimiques Et Physiologiques
CPNP has been found to have a variety of biochemical and physiological effects. In animal studies, CPNP has been found to reduce inflammation, pain, and swelling in the joints. It has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In addition, CPNP has been found to have anti-tumor effects, and to reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
CPNP is a relatively safe compound, and is relatively easy to synthesize in the lab. However, it is important to note that CPNP is a relatively unstable compound, and can decompose over time. In addition, CPNP can be difficult to obtain in large quantities, and it is relatively expensive.
Orientations Futures
CPNP has a wide range of potential applications in the medical and scientific fields. In the future, CPNP could be used to develop new anti-inflammatory drugs, to study the effects of oxidative stress on cells, and to develop new enzyme inhibitors. In addition, CPNP could be used to study the effects of COX-2 inhibition on cancer cells, and to develop new anti-tumor drugs. Finally, CPNP could be used to study the effects of oxidative stress on the cardiovascular system, and to develop new treatments for cardiovascular diseases.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACXKSACNFLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


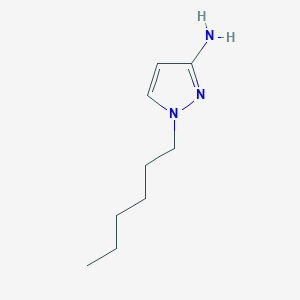
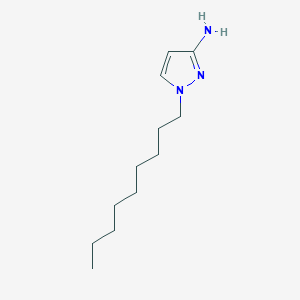
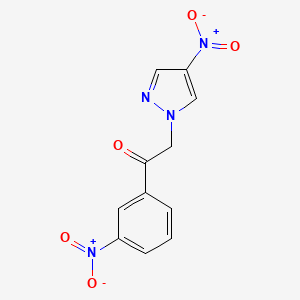
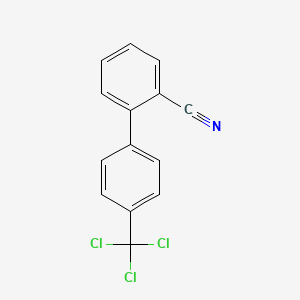
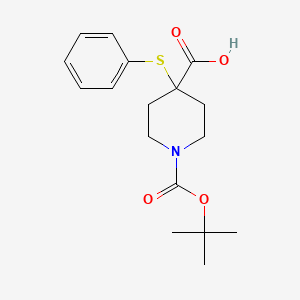
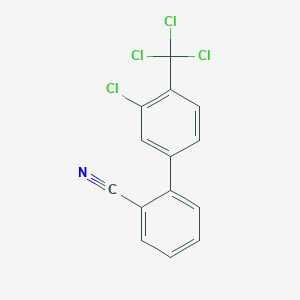
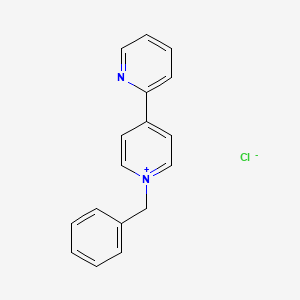

![tert-Butyl benzo[d][1,3]dioxol-5-ylmethylcarbamate](/img/structure/B6320480.png)
